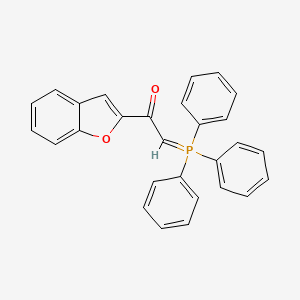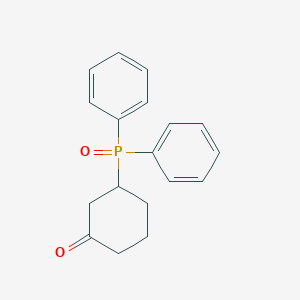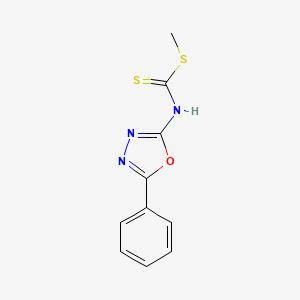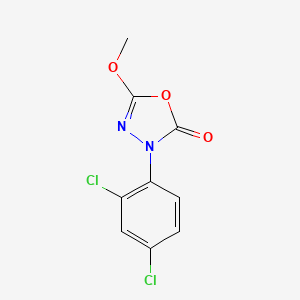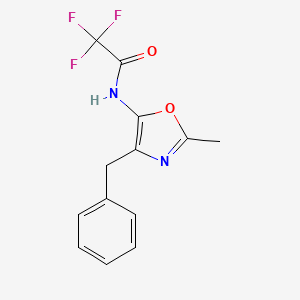
N-(4-Benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a benzyl group, a methyl group, and a trifluoroacetamide moiety attached to the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide typically involves a multi-step reaction process. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazole intermediate.
Addition of the Trifluoroacetamide Moiety: The trifluoroacetamide group is incorporated through an acylation reaction using trifluoroacetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the trifluoroacetamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed in substitution reactions.
Major Products
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amine derivatives.
Substitution: Compounds with different substituents replacing the benzyl group.
Applications De Recherche Scientifique
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide moiety is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Benzyl-2-methyloxazol-5-yl)acetamide: Similar structure but lacks the trifluoroacetamide group.
N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide: Contains an additional benzyl group.
Uniqueness
N-(4-Benzyl-2-methyloxazol-5-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
87784-06-3 |
|---|---|
Formule moléculaire |
C13H11F3N2O2 |
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
N-(4-benzyl-2-methyl-1,3-oxazol-5-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H11F3N2O2/c1-8-17-10(7-9-5-3-2-4-6-9)11(20-8)18-12(19)13(14,15)16/h2-6H,7H2,1H3,(H,18,19) |
Clé InChI |
JNOSBFHJDYYEFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)NC(=O)C(F)(F)F)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl[4-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)butyl]phosphonate](/img/structure/B15210826.png)


![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
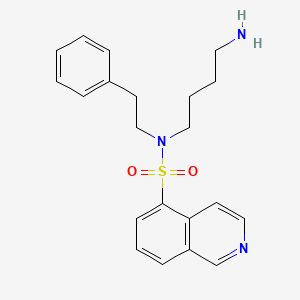
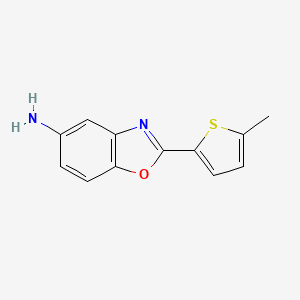

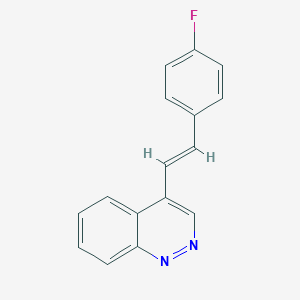
![Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B15210879.png)
